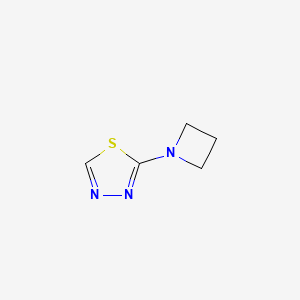

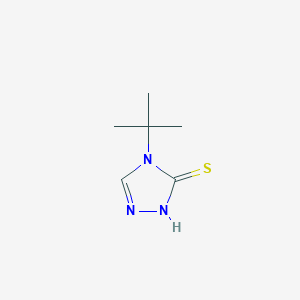

2-(Azetidin-1-yl)-1,3,4-thiadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Azetidinones, also known as β-lactams, are a class of compounds that have a four-membered cyclic amide. They are an important class of compounds in medicinal chemistry due to their presence in many pharmacologically active substances .

Synthesis Analysis

Azetidinones can be synthesized through various methods. One such method involves the use of catalytic amounts of molecular iodine under microwave irradiation . Another method involves multi-step synthesis, where the newly synthesized compounds are well characterized .Molecular Structure Analysis

The molecular structure of azetidinones consists of a four-membered cyclic amide. The exact structure would depend on the specific substituents attached to the azetidinone .Chemical Reactions Analysis

Azetidinones can undergo various chemical reactions. For instance, they can be synthesized from Schiff bases by [2+2] cycloaddition reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of azetidinones depend on their specific structure. For instance, some azetidinones are liquids at room temperature .Applications De Recherche Scientifique

Synthesis of β-Lactam Antibiotics

The core structure of 2-(Azetidin-1-yl)-1,3,4-thiadiazole is integral to the synthesis of β-lactam antibiotics. These antibiotics, which include penicillins and cephalosporins, are crucial in combating bacterial infections. The thiadiazole moiety can potentially enhance the antibiotic’s binding affinity to penicillin-binding proteins, thus improving its efficacy .

Antimicrobial Activity

Derivatives of 2-(Azetidin-1-yl)-1,3,4-thiadiazole have been explored for their antimicrobial properties. Research indicates that certain substitutions on the thiadiazole ring can lead to compounds with significant antibacterial and antifungal activities, which is vital in the era of increasing antibiotic resistance .

Green Chemistry Synthesis

The compound’s synthesis process can be optimized using green chemistry principles, such as employing catalytic amounts of molecular iodine and microwave irradiation. This approach minimizes the environmental impact and enhances the reaction’s efficiency, making it a sustainable option for producing various derivatives .

Physicochemical Property Evaluation

The compound’s derivatives are valuable in studying the physicochemical and metabolic properties of related molecules. By analyzing these derivatives, researchers can gain insights into the stability, solubility, and reactivity of similar compounds, which is essential for drug development .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(azetidin-1-yl)-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S/c1-2-8(3-1)5-7-6-4-9-5/h4H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKVODZOBVIBHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=NN=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Azetidin-1-yl)-1,3,4-thiadiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(4-ethoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile](/img/structure/B2860748.png)

![9-Azabicyclo[3.3.2]decane;hydrochloride](/img/structure/B2860766.png)